molecular formula C12H14ClN3O3S B2821448 5-{3-[(tert-Butylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-chloropyridine CAS No. 680216-16-4

5-{3-[(tert-Butylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-chloropyridine

Cat. No.: B2821448
CAS No.: 680216-16-4
M. Wt: 315.77
InChI Key: MNNRDOGNKGSOGV-UHFFFAOYSA-N
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Description

5-{3-[(tert-Butylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-chloropyridine is a chemical compound with the molecular formula C12H14ClN3O3S. It is known for its unique structure, which includes a pyridine ring substituted with a chloropyridine group and an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(tert-Butylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-chloropyridine typically involves multiple steps. One common method includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydrazine to form a hydrazide, which is then cyclized with an appropriate reagent to form the oxadiazole ring.

    Introduction of the tert-butylsulphonyl group: This step involves the reaction of the oxadiazole intermediate with tert-butylsulfonyl chloride in the presence of a base such as triethylamine.

    Chloropyridine substitution: The final step involves the substitution of the pyridine ring with a chloropyridine group, which can be achieved through a nucleophilic substitution reaction

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-{3-[(tert-Butylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-chloropyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The chloropyridine group can undergo nucleophilic substitution reactions to introduce different substituents

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

5-{3-[(tert-Butylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-chloropyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 5-{3-[(tert-Butylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-chloropyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-{3-[(tert-Butylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-fluoropyridine
  • 5-{3-[(tert-Butylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-bromopyridine
  • 5-{3-[(tert-Butylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-iodopyridine

Uniqueness

Compared to similar compounds, 5-{3-[(tert-Butylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}-2-chloropyridine is unique due to its specific substitution pattern and the presence of the chloropyridine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-(tert-butylsulfonylmethyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3S/c1-12(2,3)20(17,18)7-10-15-11(19-16-10)8-4-5-9(13)14-6-8/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNRDOGNKGSOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CC1=NOC(=N1)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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